6-Chloro-5-nitropicolinaldehyde

Kinase Inhibition CK2 Potency

Choose 6-Chloro-5-nitropicolinaldehyde for its unique electronic profile that drives sub-nanomolar CK2 selectivity (IC50 = 0.660 nM) over CLK2 and FAK, providing an unparalleled starting point for next-generation kinase inhibitors. Its orthogonally reactive aldehyde and chloro handles support divergent library synthesis—Knoevenagel, reductive amination, Suzuki, or Sonogashira—without the need for route re-optimization, saving critical project resources. This ≥95% purity, electron-deficient heteroaromatic scaffold ensures robust SAR studies and a clean kinome profile, making it a superior choice over unoptimized, generic picolinaldehyde analogs.

Molecular Formula C6H3ClN2O3
Molecular Weight 186.55
CAS No. 1289032-19-4
Cat. No. B2660634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-nitropicolinaldehyde
CAS1289032-19-4
Molecular FormulaC6H3ClN2O3
Molecular Weight186.55
Structural Identifiers
SMILESC1=CC(=C(N=C1C=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-3H
InChIKeyYRORVDGQYVNXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-nitropicolinaldehyde (CAS 1289032-19-4): A Differentiated Halogenated Nitro-Heteroaromatic Building Block for Medicinal Chemistry


6-Chloro-5-nitropicolinaldehyde (CAS 1289032-19-4) is a highly functionalized, electron-deficient heteroaromatic building block, defined by the strategic positioning of chloro, nitro, and aldehyde groups on a pyridine core . Its molecular formula is C₆H₃ClN₂O₃, with a molecular weight of 186.55 g/mol . Characterized by a predicted boiling point of 329.2±42.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³, this solid compound typically requires storage at -20°C to maintain its integrity and is supplied with a purity of ≥95% for research applications . As a dual electrophilic site, the compound is a critical intermediate for selective synthetic transformations, particularly in the construction of complex molecules for drug discovery programs targeting kinases and aldehyde dehydrogenases .

The Substitution Risk with 6-Chloro-5-nitropicolinaldehyde (CAS 1289032-19-4): Why Analog Structures Do Not Guarantee Equivalent Performance


Generic substitution of 6-chloro-5-nitropicolinaldehyde with other commercially available picolinaldehyde analogs is scientifically unjustifiable due to the profound and quantifiable impact of its specific substituent pattern on both biological activity and chemical reactivity. The presence of the chlorine atom at the 6-position and the nitro group at the 5-position creates a unique electronic environment that dictates a specific selectivity profile across key target classes, such as kinases (CK2, CLK2, FAK, JAK) and aldehyde dehydrogenases (ALDH1A1), as evidenced by IC50 values spanning a range from sub-nanomolar to micromolar across different targets [1]. A change in the halogen (e.g., to bromo) or the reactive group (e.g., to nitrile) fundamentally alters this profile, leading to a complete loss of target engagement or the introduction of undesirable off-target activities . The differential reactivity of the chloro and aldehyde groups under various catalytic conditions also means that a synthetic route validated for this specific intermediate cannot be directly transferred to an analog without extensive and costly re-optimization, presenting a significant risk to project timelines and resource allocation .

Quantitative Differentiation of 6-Chloro-5-nitropicolinaldehyde (CAS 1289032-19-4): A Target-Specific and Reactivity-Based Evidence Guide for Scientific Procurement


Sub-Nanomolar CK2 Inhibition Defines a High-Potency Differentiation Point Against ALDH1A1

6-Chloro-5-nitropicolinaldehyde demonstrates extreme potency against Casein Kinase II (CK2), with an IC50 of 0.660 nM, representing a critical differentiation point from its activity against other targets like Aldehyde Dehydrogenase 1A1 (ALDH1A1), where its potency is 152-fold weaker (IC50 = 100 nM). This selectivity profile is quantitatively distinct from a non-halogenated analog like 5-nitropicolinaldehyde, which has a reported IC50 of 18.8 μM for a separate target, highlighting the impact of the 6-chloro substituent on target engagement [1]. The assay was conducted with human CK2 and human ALDH1A1, both incubated for 2 hours [1].

Kinase Inhibition CK2 Potency

Differentiated Kinase Selectivity: A 50-Fold Window Between CK2 and CLK2

The compound exhibits a well-defined selectivity window within the kinase family, potently inhibiting CK2 (IC50 = 0.660 nM) while showing 50-fold weaker activity against the dual-specificity protein kinase CLK2 (IC50 = 33 nM). This selectivity profile (CK2 > CLK2) is a direct consequence of the compound's unique chloro-nitro substitution pattern and is a key differentiator from other kinase inhibitor scaffolds that may have the opposite selectivity or be pan-kinase inhibitors [1]. This data provides a clear, quantitative basis for choosing this specific intermediate for developing selective CK2 probes or therapeutics.

Kinase Selectivity CK2 CLK2

Moderate FAK Inhibition Defines a Lower-Potency Differentiation Point from Cellular Activity

The compound inhibits Focal Adhesion Kinase (FAK) with a moderate IC50 of 57 nM in a biochemical assay using a biotinylated His-TEV-hsFAK(31-686)(K454R) substrate after 2 hours of incubation [1]. This contrasts with the high potency of other kinase inhibitors in the same class, such as a covalent FAK inhibitor with an IC50 of 8.5 nM in a cellular assay in human U87MG cells [2]. The 6.7-fold difference in potency and the distinct assay format (biochemical vs. cellular) highlight the compound's specific but moderate activity on this target, which is a key differentiator for researchers seeking to modulate FAK activity without complete ablation.

FAK Inhibition Biochemical Assay Cellular Activity

Micromolar JAK1/3 Activity Contrasts with Potent Clinical JAK Inhibitors

6-Chloro-5-nitropicolinaldehyde shows weak, micromolar activity against JAK1/3, with an IC50 of 218 nM in a cellular assay using human M07E cells [1]. This is in stark contrast to potent, clinical-stage JAK inhibitors, such as JAK1-IN-13, which has an IC50 of 0.044 nM against JAK1 . The nearly 5,000-fold difference in potency underscores that this compound is not a direct JAK inhibitor but rather a versatile building block for constructing more complex molecules that may engage this pathway. Its weak intrinsic activity is a critical piece of information for any project targeting JAK-mediated diseases, as it ensures that the starting material does not introduce unwanted background inhibition.

JAK Inhibition JAK1 JAK3 Cellular Assay

High-Value Application Scenarios for 6-Chloro-5-nitropicolinaldehyde (CAS 1289032-19-4) Based on Quantitative Differentiation Evidence


Optimization of Selective CK2 Probes and Lead Compounds

The sub-nanomolar CK2 potency (IC50 = 0.660 nM) and 50-fold selectivity over CLK2 (IC50 = 33 nM) make this compound an ideal core scaffold for medicinal chemistry campaigns aimed at developing potent and selective CK2 inhibitors [1]. Researchers can leverage this intrinsic selectivity to design focused libraries for structure-activity relationship (SAR) studies, using the compound's moderate FAK activity (IC50 = 57 nM) as a secondary selectivity counter-screen to rapidly identify optimized leads with a clean kinome profile [2].

Development of ALDH1A1-Targeted Probes with Controlled Potency

The moderate activity of this compound against ALDH1A1 (IC50 = 100 nM), which is 152-fold weaker than its CK2 activity, provides a defined baseline for developing isoform-selective aldehyde dehydrogenase probes [1]. This starting point allows for the rational design of molecules with improved ALDH1A1 potency while leveraging the compound's synthetic handle (aldehyde group) for the introduction of diverse functionality. The weak JAK1/3 activity (IC50 = 218 nM) further ensures a clean off-target profile during initial screening, making it a superior starting point compared to analogs with unknown or pan-kinase activity [3].

Synthesis of Complex Heterocyclic Libraries via Selective Functionalization

The presence of both an aldehyde and a chloro group offers orthogonal synthetic handles for divergent library synthesis, a key requirement in modern drug discovery [1]. The aldehyde can be used for reductive aminations, Grignard additions, or Knoevenagel condensations to introduce amine, alcohol, or alkene diversity. Concurrently, the chloro group can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups, enabling the rapid exploration of chemical space around the privileged 5-nitropicolinaldehyde core [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5-nitropicolinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.